molecular formula C22H33BrN2O3Si B12930961 tert-Butyl 5-bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)-7-cyano-3-methylindoline-1-carboxylate

tert-Butyl 5-bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)-7-cyano-3-methylindoline-1-carboxylate

Cat. No.: B12930961
M. Wt: 481.5 g/mol
InChI Key: QEKZXZJSHYHPBT-UHFFFAOYSA-N
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Description

tert-Butyl 5-bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)-7-cyano-3-methylindoline-1-carboxylate is a complex organic compound that features a tert-butyl group, a bromine atom, a cyano group, and a tert-butyldimethylsilyl-protected hydroxymethyl group

Preparation Methods

The synthesis of tert-Butyl 5-bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)-7-cyano-3-methylindoline-1-carboxylate typically involves multiple steps starting from commercially available 4-bromo-1H-indole. The synthetic route includes:

    Vilsmeier Formylation: Introduction of a formyl group at the 3-position of 4-bromo-1H-indole.

    N-Boc Protection: Conversion of the formylated product to its N-Boc derivative.

    Reduction: Reduction of the aldehyde group to an alcohol using sodium borohydride in methanol.

    Protection: Protection of the alcoholic hydroxy group with tert-butyldimethylsilyl chloride in methylene chloride in the presence of imidazole.

    Formylation: Introduction of a formyl group at the 4-position using n-butyllithium and DMF in anhydrous THF at -78°C.

    Horner-Wadsworth-Emmons Olefination: Introduction of the TBS-protected enyne side chain using diethyl (3-trimethylsilyl)prop-2-yn-1-yl phosphonate.

Chemical Reactions Analysis

tert-Butyl 5-bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)-7-cyano-3-methylindoline-1-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 5-bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)-7-cyano-3-methylindoline-1-carboxylate involves its interaction with various molecular targets. The tert-butyldimethylsilyl group provides steric protection, allowing selective reactions at other sites. The cyano group can participate in nucleophilic addition reactions, while the bromine atom can undergo substitution reactions .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of tert-Butyl 5-bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)-7-cyano-3-methylindoline-1-carboxylate lies in its combination of functional groups, which provides versatility in synthetic applications and potential for developing new pharmacologically active compounds.

Properties

Molecular Formula

C22H33BrN2O3Si

Molecular Weight

481.5 g/mol

IUPAC Name

tert-butyl 5-bromo-3-[[tert-butyl(dimethyl)silyl]oxymethyl]-7-cyano-3-methyl-2H-indole-1-carboxylate

InChI

InChI=1S/C22H33BrN2O3Si/c1-20(2,3)28-19(26)25-13-22(7,14-27-29(8,9)21(4,5)6)17-11-16(23)10-15(12-24)18(17)25/h10-11H,13-14H2,1-9H3

InChI Key

QEKZXZJSHYHPBT-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(C2=C(C=C(C=C21)Br)C#N)C(=O)OC(C)(C)C)CO[Si](C)(C)C(C)(C)C

Origin of Product

United States

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